

"N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline" chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline

Cat. No.: B074720

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline**

Introduction

N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline is a diarylamine that serves as a crucial building block in modern synthetic chemistry. Its structure, which combines an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group on separate aromatic rings bridged by a secondary amine, imparts a unique combination of reactivity and physicochemical properties. The trifluoromethyl (-CF₃) group is a particularly valued substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.^{[1][2][3]} This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and handling of this compound, tailored for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in any research or development setting.

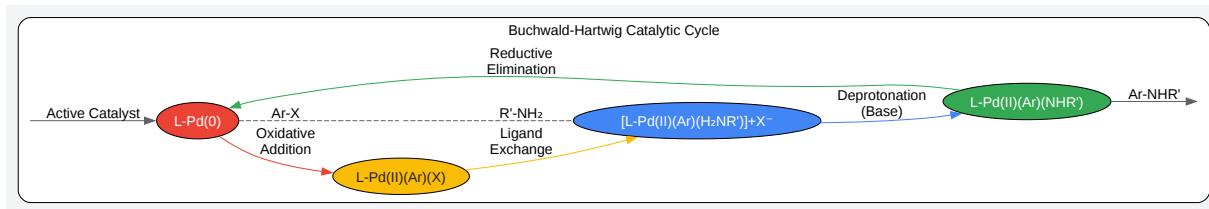
Identifiers and Structure

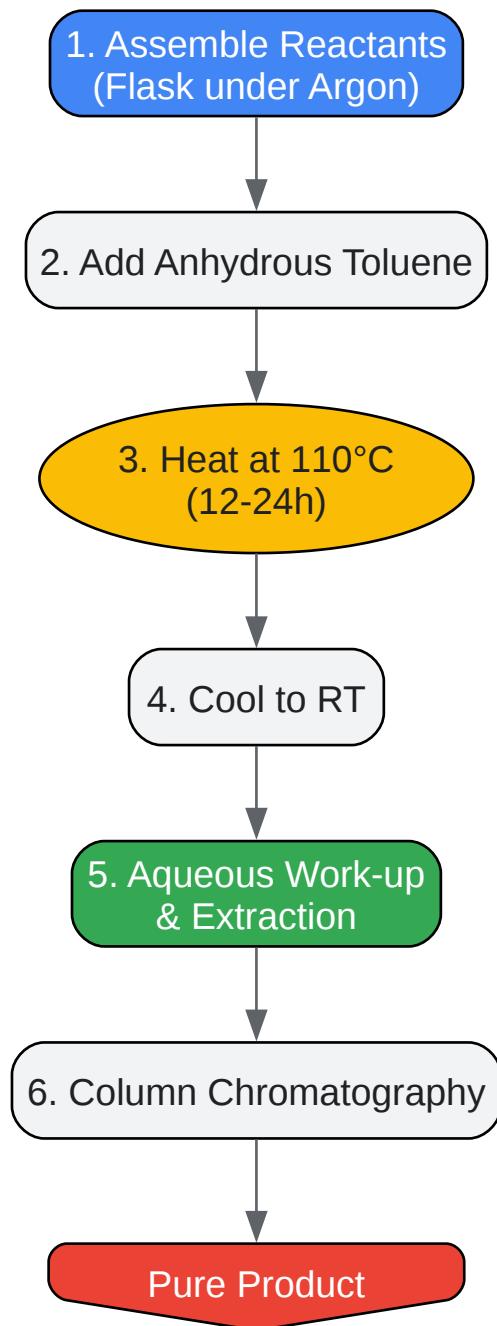
The key identifiers for **N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline** are summarized below.

Identifier	Value
IUPAC Name	N-(4-methoxyphenyl)-3-(trifluoromethyl)aniline
Synonyms	3-(Trifluoromethyl)-N-(4-methoxyphenyl)benzenamine
CAS Number	1494-26-4[4]
Molecular Formula	C ₁₅ H ₁₂ F ₃ NO
Molecular Weight	281.26 g/mol
2D Structure	

Physicochemical Characteristics

While extensive experimental data for this specific molecule is not publicly available, properties can be inferred from its constituent parts and related diarylamines. The compound is expected to be a solid at room temperature with low solubility in water but good solubility in common organic solvents like toluene, dioxane, and dichloromethane. The properties of its precursors are well-documented.


Property	3-(Trifluoromethyl)aniline (Precursor)	4-Methoxyaniline (Precursor)	N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline (Predicted)
Appearance	Colorless liquid ^[5]	White to brownish solid	Off-white to pale yellow solid
Melting Point	5 to 6 °C ^[5]	57 °C	> 60 °C
Boiling Point	187 to 188 °C ^[5]	243 °C	> 300 °C
Density	1.29 g/cm ³ ^[5]	1.09 g/cm ³	~1.3 g/cm ³
Solubility	Insoluble in water, soluble in organic solvents. ^[6]	Slightly soluble in water, soluble in ethanol, ether.	Insoluble in water, soluble in aprotic organic solvents.


Synthesis and Reactivity

The formation of the C-N bond is central to the synthesis of diarylamines. The palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method for this transformation, offering high yields and broad substrate scope under relatively mild conditions compared to older methods like the Ullmann condensation.^{[7][8][9]}

Buchwald-Hartwig Amination: Mechanism and Rationale

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical. The ligand facilitates both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the active catalyst.^{[8][9]} A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the palladium-amido complex necessary for the key reductive elimination step.^[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- To cite this document: BenchChem. ["N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline" chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074720#n-4-methoxyphenyl-3-trifluoromethyl-aniline-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com